L-CYSTEINE (2,3,3-D3)

Mass Spectrometry Quantitative Proteomics Bioanalysis

L-Cysteine (2,3,3-D3) (CAS 214782-32-8) is a stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, where three non-exchangeable hydrogen atoms at the C2 and C3 positions are substituted with deuterium (²H). This site-specific deuteration creates a +3.018 Da mass shift relative to the unlabeled compound (M+3), which is the foundational property enabling its primary role as an internal standard in mass spectrometry-based quantification.

Molecular Formula
Molecular Weight 124.15
Cat. No. B1580215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CYSTEINE (2,3,3-D3)
Molecular Weight124.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine (2,3,3-D3): A Non-Exchangeable Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and Metabolic Tracing


L-Cysteine (2,3,3-D3) (CAS 214782-32-8) is a stable isotope-labeled analog of the conditionally essential amino acid L-cysteine, where three non-exchangeable hydrogen atoms at the C2 and C3 positions are substituted with deuterium (²H) . This site-specific deuteration creates a +3.018 Da mass shift relative to the unlabeled compound (M+3), which is the foundational property enabling its primary role as an internal standard in mass spectrometry-based quantification . Unlike other isotopologues that incorporate deuterium at exchangeable positions (e.g., the thiol or amine protons), the deuterium atoms in L-Cysteine (2,3,3-D3) are chemically stable under standard physiological and analytical conditions, ensuring that the mass label remains intact throughout sample preparation, chromatographic separation, and ionization . The compound retains the core chemical reactivity of L-cysteine, including its thiol group's susceptibility to oxidative dimerization, and is supplied with a typical chemical purity of 97-98% and an isotopic enrichment of ≥98 atom % D .

Why Unlabeled L-Cysteine or Alternative Isotopologues Cannot Substitute for L-Cysteine (2,3,3-D3) in Critical Analytical Workflows


Generic substitution of L-Cysteine (2,3,3-D3) with unlabeled L-cysteine or even other deuterated isotopologues (e.g., L-Cysteine-3,3-D2, L-Cysteine-15N,d3) is analytically unsound and introduces significant, quantifiable errors in quantitative mass spectrometry (MS) applications. Unlabeled L-cysteine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, making it impossible to correct for matrix effects, ionization suppression, and recovery losses . Alternative isotopologues with fewer deuterium atoms (e.g., a +2 Da mass shift) may suffer from spectral overlap with the naturally occurring M+2 isotope peak of unlabeled cysteine, leading to inaccurate ratio measurements and compromised assay linearity . Furthermore, compounds labeled at exchangeable positions (e.g., thiol or amine protons) are unsuitable for workflows involving aqueous buffers or reducing agents, as the deuterium label can be rapidly lost, negating their function as a stable tracer or internal standard . The specific +3 Da mass shift of L-Cysteine (2,3,3-D3) provides a clear, stable, and non-overlapping signal that is essential for the precise and accurate quantification demanded by regulatory bioanalysis and mechanistic metabolic studies.

L-Cysteine (2,3,3-D3) Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Superior Mass Spectrometric Resolution: A +3 Da Mass Shift Eliminates Isotopic Interference Compared to +2 Da Analogs

L-Cysteine (2,3,3-D3) provides a clean, +3.018 Da mass shift (M+3) relative to unlabeled L-cysteine (M). This is a critical differentiator from alternative deuterated analogs like L-Cysteine-3,3-D2, which exhibits a +2 Da shift. The +2 Da peak is susceptible to interference from the naturally occurring 34S isotope peak of unlabeled cysteine, which has a relative abundance of approximately 4.2% . This interference leads to ratio compression and non-linear calibration curves at low analyte concentrations. In contrast, the M+3 peak of L-Cysteine (2,3,3-D3) falls into a region of the mass spectrum with negligible natural isotope contribution, ensuring linear quantification across a wider dynamic range .

Mass Spectrometry Quantitative Proteomics Bioanalysis

Validated Label Stability: Non-Exchangeable Deuterium Prevents Signal Loss in Aqueous Workflows, Differentiating from Thiol-Labeled Analogs

The deuterium atoms in L-Cysteine (2,3,3-D3) are located on the carbon backbone (C2 and C3 positions) and are non-exchangeable. This is a key differentiator from isotopologues labeled at the thiol (-SD) or amine (-ND2) protons, which rapidly undergo hydrogen-deuterium exchange (HDX) in protic solvents like water or during pH adjustment. Quantitative data from vendor stability assessments confirm that the deuterium label on the 2,3,3-D3 isotopologue remains stable during typical sample preparation, which often involves aqueous buffers and reducing agents like dithiothreitol (DTT) [1]. In contrast, an analog labeled at the thiol proton would lose its isotopic label, reverting to unlabeled cysteine and defeating the purpose of an internal standard .

Sample Preparation Isotope Dilution Assay Robustness

Optimized for High-Resolution NMR: Deuterium at C2/C3 Silences Proton Signals, Improving Spectral Clarity over Unlabeled Cysteine

In ¹H-NMR spectroscopy, the proton signals from the C2 and C3 positions of L-cysteine create a complex multiplet in the aliphatic region (approx. 2.5-3.5 ppm), which can overlap with other metabolite or protein signals. Substitution of these protons with deuterium in L-Cysteine (2,3,3-D3) effectively 'silences' these specific signals, dramatically simplifying the NMR spectrum . This is directly comparable to the use of unlabeled L-cysteine, where these signals are present and contribute to spectral congestion. The resulting simplified spectra for the deuterated compound allow for more accurate integration and assignment of neighboring peaks from other molecules of interest, enhancing the resolution and interpretability of complex biological mixtures or protein-ligand interaction studies [1].

NMR Spectroscopy Protein Dynamics Metabolomics

Proven Quantitative Performance: Demonstrated 99% Recovery in GC/MS Transsulfuration Assays, Validating Suitability for In Vivo Tracer Studies

A peer-reviewed study by Liu and Figliomeni (1998) established the quantitative performance of L-[2,3,3-d3]cysteine as a tracer in a complex biological matrix. The method, which used gas chromatography/mass spectrometry (GC/MS) to measure transsulfuration in sheep, reported measured recoveries of standards enriched with L-[2,3,3-d3]cysteine that were greater than 99% of the theoretical values [1]. This high recovery demonstrates that the compound behaves near-identically to endogenous cysteine throughout the extensive sample preparation workflow, including deproteinization, reduction with dithiothreitol (DTT), and derivatization, and can be quantified with high precision. The variation coefficients were less than 3% for enrichments above 0.5% [1]. This level of validated performance is a direct comparator to using a different, less-characterized isotopologue or an unvalidated internal standard.

Metabolic Flux Analysis GC/MS In Vivo Tracer

High-Impact Application Scenarios for L-Cysteine (2,3,3-D3) in Research and Bioanalysis


Absolute Quantification of Cysteine and Its Metabolites in Biological Fluids via LC-MS/MS

This is the canonical use case. L-Cysteine (2,3,3-D3) is added at a known concentration to plasma, serum, urine, or cell lysate samples as an internal standard. It co-elutes with endogenous L-cysteine during reversed-phase chromatography and ionizes with the same efficiency. The consistent +3.018 Da mass shift (M+3) ensures the MS detector can distinguish the standard from the analyte with no spectral overlap, enabling the calculation of the endogenous concentration based on the peak area ratio of the analyte to the internal standard . This workflow corrects for analyte loss during sample preparation (e.g., protein precipitation, solid-phase extraction) and for variable ion suppression or enhancement caused by the biological matrix . Applications include clinical biomarker discovery (e.g., assessing oxidative stress via cysteine/cystine ratio), therapeutic drug monitoring, and nutritional metabolomics.

In Vivo Stable Isotope Tracer Studies to Quantify Cysteine Metabolic Flux

L-Cysteine (2,3,3-D3) can be administered as a tracer to living systems (e.g., cells, animal models) to measure the rate of cysteine turnover, synthesis, or incorporation into downstream products like glutathione (GSH) and taurine. The non-exchangeable deuterium label allows the labeled cysteine to be tracked as it is metabolized. As demonstrated by Liu and Figliomeni, this isotopologue can be used to accurately measure the transsulfuration of methionine to cysteine in vivo using GC/MS, with a validated recovery of >99% [1]. The subsequent detection of the M+3 mass shift in cysteine-derived metabolites, or the M+3 shift in glutathione, provides quantitative data on pathway flux that cannot be obtained by simple concentration measurements.

Mechanistic Enzyme Studies Using Kinetic Isotope Effects (KIE)

The substitution of hydrogen with the heavier isotope deuterium creates a stronger C-D bond, which is cleaved more slowly than a C-H bond. This phenomenon is exploited in studies to determine if C-H bond cleavage at the C2 or C3 position is the rate-limiting step in an enzymatic reaction involving cysteine. By comparing the reaction rate (kH) of unlabeled L-cysteine to the reaction rate (kD) of L-Cysteine (2,3,3-D3), researchers can calculate a Kinetic Isotope Effect (KIE = kH/kD) . A KIE significantly greater than 1 indicates that the C-H bond breaking event is critical to the reaction mechanism. This provides high-resolution, mechanistic insight into the function of enzymes like cystathionine β-synthase, which is challenging to obtain by other methods.

Enhancing Spectral Resolution in ¹H-NMR Metabolomics and Protein Interaction Studies

When studying the metabolism of cysteine in complex mixtures (e.g., cell culture media, biofluids) or when observing the interaction of a cysteine-containing ligand with a protein by NMR, the natural abundance ¹H signals from cysteine can obscure important signals from other molecules. By using L-Cysteine (2,3,3-D3) in these assays, the specific proton signals from the C2 and C3 positions are 'silenced' [2]. This simplification of the aliphatic region of the ¹H-NMR spectrum improves the ability to identify and quantify other metabolites or to track specific ligand protons, thereby increasing the information content and accuracy of the NMR experiment [2].

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